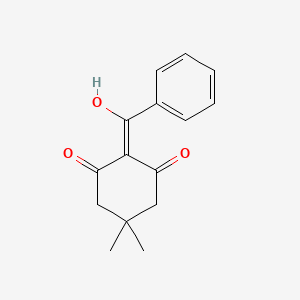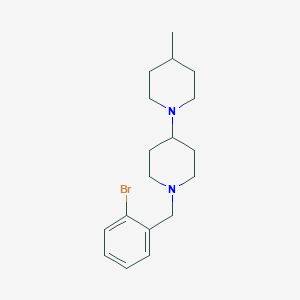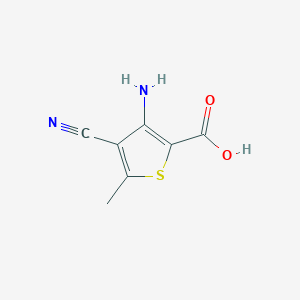![molecular formula C24H23ClN2 B12495665 1-[1-(2-chlorobenzyl)-1H-indol-3-yl]-N-(4-methylbenzyl)methanamine](/img/structure/B12495665.png)
1-[1-(2-chlorobenzyl)-1H-indol-3-yl]-N-(4-methylbenzyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound ({1-[(2-CHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)[(4-METHYLPHENYL)METHYL]AMINE is a complex organic molecule that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of ({1-[(2-CHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)[(4-METHYLPHENYL)METHYL]AMINE typically involves multiple steps, starting with the preparation of the indole core. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . The chlorophenyl and methylphenyl groups are then introduced through various substitution reactions, often using reagents like sodium hydride (NaH) and alkyl halides under controlled conditions . Industrial production methods may involve optimized reaction conditions and catalysts to improve yield and efficiency.
Chemical Reactions Analysis
({1-[(2-CHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)[(4-METHYLPHENYL)METHYL]AMINE: undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C), resulting in the reduction of specific functional groups.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Scientific Research Applications
This compound has several scientific research applications:
Mechanism of Action
The mechanism of action of ({1-[(2-CHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)[(4-METHYLPHENYL)METHYL]AMINE involves its interaction with specific molecular targets. The indole core allows the compound to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing processes such as cell growth, apoptosis, and immune response . The chlorophenyl and methylphenyl groups may enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar compounds include other indole derivatives with different substituents. For example:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Lysergic acid diethylamide (LSD): A potent hallucinogen with a similar indole structure.
({1-[(2-CHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)[(4-METHYLPHENYL)METHYL]AMINE: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C24H23ClN2 |
|---|---|
Molecular Weight |
374.9 g/mol |
IUPAC Name |
N-[[1-[(2-chlorophenyl)methyl]indol-3-yl]methyl]-1-(4-methylphenyl)methanamine |
InChI |
InChI=1S/C24H23ClN2/c1-18-10-12-19(13-11-18)14-26-15-21-17-27(24-9-5-3-7-22(21)24)16-20-6-2-4-8-23(20)25/h2-13,17,26H,14-16H2,1H3 |
InChI Key |
QGVYDGFCHSLCGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNCC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-phenoxy-N-(3-{1,1,2,2-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]ethyl}phenyl)acetamide](/img/structure/B12495595.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-nitrobenzyl)piperazine](/img/structure/B12495600.png)

![(R)-5,5'-Bis(diisopropylphosphino)-4,4'-bibenzo[d][1,3]dioxole](/img/structure/B12495607.png)
![Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B12495610.png)
![4-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}-2-methylquinazoline](/img/structure/B12495611.png)
![2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B12495618.png)
![N~2~-(2,4-dichlorobenzyl)-N-(2-hydroxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12495629.png)

![2-{[5-(2-hydroxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(morpholin-4-yl)phenyl]acetamide](/img/structure/B12495646.png)

![2-[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B12495654.png)
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(2,6-difluorophenyl)carbonyl]piperazine-1-carboxamide](/img/structure/B12495670.png)

